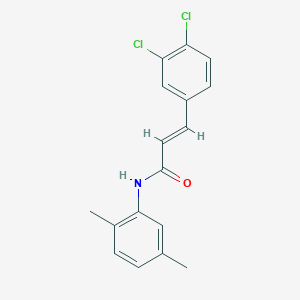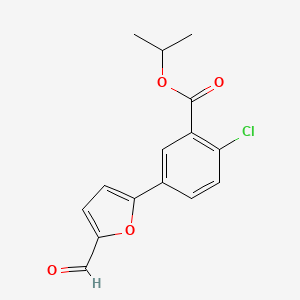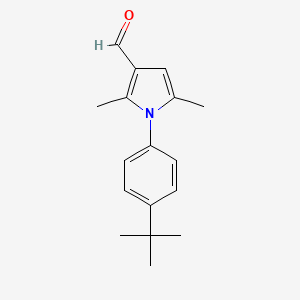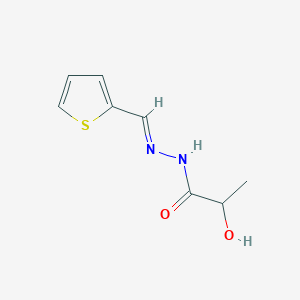![molecular formula C13H25N3O3S B5710490 N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as CSP-1103, is a novel compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate fast inhibitory neurotransmission in the central nervous system. By binding to a specific site on the receptor, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide enhances the ability of GABA to activate the receptor, leading to an increase in chloride ion influx and neuronal inhibition.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, analgesic effects in animal models of neuropathic pain, and attenuated drug-seeking behavior in animal models of drug addiction. However, further studies are needed to fully elucidate the effects of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide on various physiological systems and to determine its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is its selectivity for α2/α3 subunit-containing GABA(A) receptors, which may reduce the risk of side effects associated with non-selective GABAergic drugs. However, one limitation is the lack of human clinical trials, which limits our understanding of its safety and efficacy in humans.
Orientations Futures
For N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide research include further studies on its potential therapeutic applications, such as in the treatment of anxiety disorders, sleep disorders, and drug addiction. Additionally, further studies are needed to fully elucidate its mechanism of action and its effects on various physiological systems. The development of more selective and potent compounds based on the structure of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide may also be an area of future research.
In conclusion, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a novel compound that has shown promise in various scientific research applications. Its selectivity for α2/α3 subunit-containing GABA(A) receptors and potential therapeutic applications make it an interesting target for further research. However, more studies are needed to fully elucidate its effects and potential limitations.
Méthodes De Synthèse
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine and methylsulfonyl chloride to form N-cyclohexyl-N-methylsulfonylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-methylsulfonylacetamide, which is subsequently treated with piperazine to form N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential use in various scientific research applications, including as a modulator of GABA(A) receptors, a potential treatment for neuropathic pain, and a potential treatment for drug addiction. Studies have shown that N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can enhance GABAergic neurotransmission by selectively targeting α2/α3 subunit-containing GABA(A) receptors, which may have implications for the treatment of anxiety disorders and sleep disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHRDSROOOMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)


![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)
